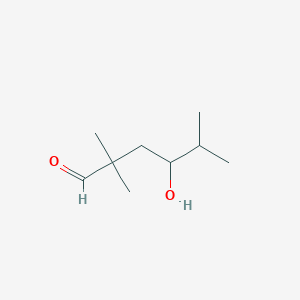
4-Hydroxy-2,2,5-trimethylhexanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2,2,5-trimethylhexanal is an organic compound that belongs to the class of hydroxy aldehydes It is characterized by the presence of a hydroxyl group (-OH) and an aldehyde group (-CHO) attached to a hexane backbone with three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2,2,5-trimethylhexanal can be achieved through several methods. One common approach involves the reduction-oxygenation of corresponding alkadienals. For instance, the reduction of (2E,4E)-2,4-alkadienals with molecular oxygen and triethylsilane in the presence of cobalt(II) porphyrin as a catalyst, followed by treatment with trimethylphosphite, can yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to its production.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-2,2,5-trimethylhexanal can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used for converting the hydroxyl group to a chloro group.
Major Products Formed:
Oxidation: Formation of 4-oxo-2,2,5-trimethylhexanoic acid.
Reduction: Formation of 4-hydroxy-2,2,5-trimethylhexanol.
Substitution: Formation of 4-chloro-2,2,5-trimethylhexanal.
Scientific Research Applications
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may have biological activity and could be explored for pharmaceutical applications.
Medicine: Potential use in drug development due to its unique structural features.
Industry: It can be used in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-Hydroxy-2,2,5-trimethylhexanal is not well-documented. its effects can be attributed to the presence of reactive functional groups (hydroxyl and aldehyde) that can interact with various molecular targets. These interactions may involve the formation of covalent bonds with nucleophilic sites on biomolecules, leading to potential biological activity .
Comparison with Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its use in flavor and fragrance industry.
4-Hydroxy-2-quinolones: Noted for their pharmaceutical and biological activities.
Uniqueness: 4-Hydroxy-2,2,5-trimethylhexanal is unique due to its specific structural arrangement, which includes three methyl groups on the hexane backbone. This structural feature may impart distinct chemical and physical properties compared to other hydroxy aldehydes.
Biological Activity
4-Hydroxy-2,2,5-trimethylhexanal (HTMH) is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, biological interactions, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C9H18O2 and features a six-carbon chain with a hydroxyl group at the 4-position and an aldehyde group. The presence of both functional groups suggests potential reactivity and interaction with biological systems due to hydrogen bonding capabilities.
Structural Formula
The structural representation of HTMH can be described as follows:
Synthesis Methods
HTMH can be synthesized through various methods, including:
- Aldol Condensation : Utilizing aldehydes and ketones under basic conditions.
- Reduction Reactions : Converting corresponding ketones or aldehydes using reducing agents like lithium aluminum hydride.
These methods allow for the production of HTMH with varying degrees of purity and yield.
Interaction with Biological Systems
The biological activity of HTMH remains under-explored; however, its structure suggests several potential interactions:
- Antioxidant Activity : Compounds with hydroxyl groups often exhibit antioxidant properties by scavenging free radicals.
- Antimicrobial Effects : Aldehyde functional groups can interact with amino acids in proteins, potentially disrupting microbial cell walls.
Case Studies and Research Findings
-
Antioxidant Studies :
- A study examining similar hydroxylated aldehydes indicated that compounds with such structures could reduce oxidative stress markers in cellular models. Although specific data on HTMH is limited, it is hypothesized to exhibit similar effects due to its structural characteristics.
- Antimicrobial Potential :
-
Enzyme Interaction :
- Preliminary studies suggest that HTMH could interact with enzymes involved in metabolic pathways. The reactivity of its aldehyde group might allow it to act as a substrate or inhibitor in enzymatic reactions.
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C9H18O2 |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
4-hydroxy-2,2,5-trimethylhexanal |
InChI |
InChI=1S/C9H18O2/c1-7(2)8(11)5-9(3,4)6-10/h6-8,11H,5H2,1-4H3 |
InChI Key |
BZOPMKHWCVWRFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC(C)(C)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















